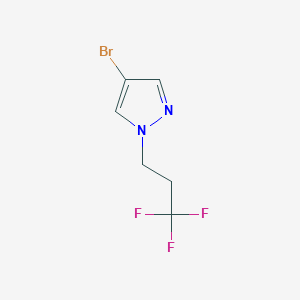

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(3,3,3-trifluoropropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEUMDCDRJXBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole derivative, while a coupling reaction with a boronic acid would yield a biaryl derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, a study demonstrated that pyrazole derivatives could effectively induce apoptosis in various cancer cell lines through the modulation of the PI3K/Akt pathway .

Anti-inflammatory Effects : The compound's structural analogs have been investigated for their anti-inflammatory properties. Research has suggested that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators. This makes them potential candidates for developing new anti-inflammatory drugs .

Agrochemical Applications

Herbicidal Activity : The trifluoropropyl group in 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole enhances its lipophilicity, which is beneficial for herbicidal formulations. Studies have shown that similar compounds can effectively control weed populations by inhibiting photosynthesis or disrupting metabolic pathways in target plants .

Fungicidal Properties : Research also indicates potential fungicidal applications for pyrazole derivatives. Their ability to interfere with fungal cell wall synthesis presents opportunities for developing new fungicides that are effective against resistant strains of fungi .

Materials Science Applications

Polymer Chemistry : The incorporation of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound's bromine atom can act as a cross-linking agent in polymerization processes, leading to materials with improved durability and resistance to environmental factors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant inhibition of cancer cell proliferation via apoptosis induction. |

| Study 2 | Herbicidal | Showed effective control over weed populations through metabolic disruption. |

| Study 3 | Polymer Chemistry | Enhanced thermal stability and mechanical properties in polymer matrices. |

Mechanism of Action

The mechanism of action of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkyl-Substituted Pyrazoles

a) 4-Bromo-3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-Phenyl-1H-Pyrazole

- Structure : Features a heptafluoropropyl group instead of trifluoropropyl.

- However, the bulkier heptafluoropropyl group may reduce solubility in polar solvents .

b) 4-Bromo-1-(2,2-Difluorocyclopropyl)-1H-Pyrazole

- Structure : Substituted with a difluorocyclopropyl ring.

- Impact : The cyclic fluorinated group introduces steric strain and altered electronic properties compared to linear chains. This may affect binding affinity in biological targets .

c) 4-Bromo-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole

- Structure : Replaces trifluoropropyl with a methyl group and adds a trifluoromethyl group at the 3-position.

- The smaller methyl group reduces steric hindrance, improving synthetic accessibility .

Aryl-Substituted Pyrazoles

a) 4-Bromo-1-(2-Fluorophenyl)-1H-Pyrazole

- Structure : Substituted with a 2-fluorophenyl group.

- The fluorine atom provides moderate electron withdrawal without significantly increasing molecular weight .

b) 1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-5-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole

Functionalized Derivatives

a) 3-[4-Bromo-5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Propanoic Acid

- Structure: Includes a propanoic acid moiety.

- Impact : The carboxylic acid group enhances water solubility, making the compound suitable for aqueous-phase reactions or prodrug formulations .

b) 4-Bromo-1-(3-(Methylsulfonyl)Propyl)-1H-Pyrazol-3-Amine

- Structure : Features a methylsulfonyl group.

- Impact : Sulfonyl groups improve hydrogen-bonding capacity, which can enhance target binding specificity in drug design .

Biological Activity

4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. Its unique structure, characterized by the presence of a bromine atom and a trifluoropropyl group, imparts significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

The compound's structure can be described as follows:

- Molecular Formula : CHBrFN

- Molecular Weight : 238.03 g/mol

- CAS Number : 1245772-40-0

The presence of the trifluoropropyl group enhances lipophilicity, which is crucial for its interaction with biological membranes and targets.

Biological Activity Overview

Preliminary studies indicate that 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole exhibits potential anti-inflammatory and anticancer activities. The compound's ability to modulate various biochemical pathways is attributed to its unique chemical structure.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Bromo-1H-pyrazole | 141302-33-2 | Lacks trifluoropropyl group; simpler structure |

| 1-(3,3,3-Trifluoropropyl)-1H-pyrazole | 1245772-40-0 | Contains trifluoropropyl but lacks bromination |

| 5-Bromo-4-methylpyrazole | 1234567-X | Different substitution pattern; potential different bioactivity |

The biological activity of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is largely dependent on its interaction with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity and specificity. The trifluoropropyl group improves the compound's ability to cross cell membranes, facilitating interaction with intracellular targets.

Case Studies and Research Findings

Recent studies have investigated the compound's effects on various biological systems:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazoles can inhibit inflammatory pathways by modulating cytokine production. In vitro assays demonstrated that 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole reduces levels of pro-inflammatory cytokines in macrophage cultures .

- Anticancer Properties : A study focused on the compound's ability to induce apoptosis in cancer cell lines. Results showed that it significantly inhibited cell proliferation in breast and lung cancer cells through activation of caspase pathways .

- Enzyme Inhibition : The compound has been explored for its inhibitory effects on specific enzymes involved in metabolic processes. For example, it was found to inhibit phosphodiesterase activity, which is crucial for regulating intracellular signaling pathways.

Applications in Medicine and Research

Given its promising biological activities, 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is being evaluated for various applications:

- Drug Development : Due to its anti-inflammatory and anticancer properties, it is being investigated as a potential therapeutic agent for chronic inflammatory diseases and cancer treatment .

- Chemical Synthesis : The compound serves as a valuable building block in the synthesis of more complex molecules for medicinal chemistry applications .

Q & A

Basic: What synthetic strategies are effective for preparing 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole?

Answer:

The synthesis typically involves two key steps: (1) alkylation of the pyrazole nitrogen with 3,3,3-trifluoropropyl bromide and (2) bromination at the 4-position. For alkylation, base-mediated nucleophilic substitution (e.g., using NaH or K₂CO₃ in DMF) ensures regioselective N1-functionalization. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions (e.g., Br₂ in acetic acid). Purification via column chromatography or recrystallization is critical due to potential side-products like di-substituted pyrazoles .

Advanced: How can regioselectivity challenges during alkylation be mitigated?

Answer:

Regioselectivity in pyrazole alkylation is influenced by steric and electronic factors. Introducing a directing group (e.g., Boc protection at N2) or using bulky bases (e.g., LDA) can favor N1-substitution. Computational modeling (DFT) of transition states helps predict selectivity. For example, steric hindrance from the 3,3,3-trifluoropropyl group may suppress N2-alkylation, as seen in analogous trifluoromethylpyrazole syntheses .

Basic: What analytical methods validate the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and substituent integration. The trifluoropropyl group shows distinct ¹⁹F signals near -60 ppm (CF₃) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, while GC-MS with silylation (e.g., using trifluoropropyl silyl reagents) enhances volatility for trace analysis .

- X-ray Crystallography : Resolves ambiguous stereochemistry and packing motifs, as demonstrated for related brominated pyrazoles .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

The 4-bromo group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl diversification. However, electron-withdrawing CF₃ groups reduce pyrazole ring electron density, slowing oxidative addition. Catalytic systems like PdCl₂(dppf) with XPhos ligand enhance yields, as shown in coupling reactions of 3-bromo-pyrazolo[4,3-b]pyridines .

Basic: What biological activities are reported for structurally similar pyrazole derivatives?

Answer:

Pyrazoles with bromine and fluorinated alkyl chains exhibit antimicrobial, antitumor, and anti-inflammatory properties. For instance, 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde shows antitumor activity via kinase inhibition . The trifluoropropyl group may enhance metabolic stability and membrane permeability, as observed in trifluoromethylated pharmaceuticals .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

Density Functional Theory (DFT) predicts electronic effects (e.g., HOMO/LUMO energies) and non-covalent interactions (e.g., halogen bonding with Br). Molecular docking studies against target proteins (e.g., kinases) identify optimal substituent positions. For example, the 4-bromo group in related compounds enhances binding affinity to ATP pockets .

Basic: What solvent systems optimize solubility for reactivity studies?

Answer:

The compound’s solubility is limited in polar solvents (e.g., water) but improves in DMSO, DMF, or THF. Co-solvent mixtures (e.g., DCM:MeOH 9:1) or derivatization (e.g., silylation for GC-MS analysis) enhance handling .

Advanced: How to resolve contradictory data in synthetic yields across literature?

Answer:

Discrepancies arise from reaction scale, purity of starting materials, or catalytic systems. Reproducing conditions from (Pd₂(dba)₃/XPhos for coupling) and (stepwise alkylation/bromination) with strict inert atmosphere (N₂/Ar) minimizes side reactions. Kinetic studies under varying temperatures and reagent ratios identify optimal pathways .

Basic: What environmental safety considerations apply to this compound?

Answer:

Fluorinated pyrazoles require careful disposal due to potential aquatic toxicity. Biodegradation studies using LC-MS/MS can track persistence. Waste treatment includes incineration with alkali scrubbers to neutralize Br/CF₃ byproducts, as recommended for halogenated organics .

Advanced: How to address challenges in characterizing decomposition products?

Answer:

Accelerated stability studies (e.g., 40°C/75% RH) combined with tandem MS (MS/MS) identify degradation pathways. For example, hydrolysis of the trifluoropropyl group may generate trifluoroacetic acid, detectable via ion chromatography. Solid-state NMR monitors crystalline phase changes under stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.